molecular formula C55H85ClN17O21S3+ B1592027 Bleomycin hydrochloride CAS No. 67763-87-5

Bleomycin hydrochloride

Cat. No. B1592027
CAS RN: 67763-87-5
M. Wt: 1452 g/mol
InChI Key: BODDZCXQPQPRES-OYALTWQYSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bleomycin hydrochloride is a cytostatic antibiotic derived from Streptomyces verticillus. It exhibits potent antitumor activity and is commonly used in the treatment of various neoplasms, including squamous carcinoma, lymphoma, and testicular carcinoma. The cytotoxicity of bleomycin arises from its metal complexes (metallobleomycins), which generate reactive oxygen species, leading to oxidative DNA damage and cell destruction .

Scientific Research Applications

Antitumor Properties and Mechanisms

Bleomycin hydrochloride is primarily recognized for its antitumor properties. The drug's cytotoxicity is attributed to its ability to induce DNA damage through free radical production, which is critical in its role as an anticancer agent. This mechanism is facilitated by the presence of specific cofactors like a transition metal, oxygen, and a one-electron reductant. Bleomycin binds to DNA, particularly at guanosine-cytosine-rich areas, causing DNA strand breaks and cytotoxicity primarily during the G2 phase of the cell cycle (Chen & Stubbe, 2005).

Use in Cancer Chemotherapy

Bleomycin has been used as a key component in the treatment of various malignancies such as lymphomas, head and neck cancers, germ-cell tumors, and testicular cancer. The drug's antitumor efficacy, however, is constrained by its potential to induce lung fibrosis, which has prompted research into developing more potent and less toxic derivatives (Jingyang Chen & JoAnne Stubbe, 2005).

Study of Pulmonary Toxicity

This compound's severe adverse effect of lung toxicity has spurred research into its biological mechanisms. Studies have shown that Bleomycin-induced lung fibrosis mirrors the histological patterns observed in patients undergoing chemotherapy. This has made Bleomycin a widely used agent in experimental settings to induce lung fibrosis in animals for research purposes, providing insights into the development and potential treatments of pulmonary fibrosis (V. Della Latta et al., 2015).

Investigating Drug Resistance and Toxicity

Research has also focused on understanding the mechanisms of Bleomycin resistance and toxicity. Studies in Saccharomyces cerevisiae have been instrumental in elucidating cellular processes that enable resistance to Bleomycin's lethal effects. This knowledge is crucial for improving the therapeutic value of the drug and managing its adverse effects (D. Ramotar & Huijie Wang, 2003).

Development of New Treatment Modalities

Further research includes the development of new treatment methods, such as ultrasound-mediated delivery of Bleomycin to tumors, which has demonstrated effective antitumor effects with reduced systemic toxicity. This approach enhances the intracellular delivery of the drug, thereby augmenting its cytotoxic potential (J. Larkin et al., 2008).

properties

IUPAC Name

3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H83N17O21S3.ClH/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);1H/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODDZCXQPQPRES-OYALTWQYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H85ClN17O21S3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042690
Record name Bleomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1452.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67763-87-5
Record name Bleomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bleomycin hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.